

Application Note: AQbD-Based UPLC Method for Alpelisib

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Compound Focus: Alpelisib

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1. Introduction and Analytical Target Profile (ATP) The Analytical Quality by Design (AQbD) approach is a systematic method for developing robust analytical procedures, emphasized by regulatory bodies like the FDA and EMA [1]. This application note details the development of a stability-indicating UPLC method for quantifying **alpelisib** in bulk and tablet dosage forms. The ATP was defined as the development of a rapid, precise, and robust UPLC method for the quantification of **alpelisib** that can also be applied to stability-indicating studies [2].

2. Screening of Critical Method Parameters (CMPs) A screening design is first used to identify CMPs that significantly influence the Critical Analytical Attributes (CAAs). Factors often investigated include:

- Mobile phase composition (organic phase ratio, buffer to organic solvent ratio)
- Chromatographic conditions (flow rate, column temperature, injection volume)
- Buffer properties (pH, molar strength) [1] [2] The CAAs typically monitored are **retention time**, **tailing factor**, and **peak resolution** from potential degradants [2].

3. Optimization via Box-Behnken Design (BBD) Once CMPs are identified, a BBD is employed for optimization. This response surface methodology efficiently explores the factor space and their interactions with a minimal number of experimental runs [2] [3].

- **Independent Variables (Factors):** The cited study on **alpelisib** optimized three factors: Mobile Phase Ratio (A), Flow Rate (B), and Column Temperature (C) [2].
- **Dependent Variables (Responses):** The key responses were Retention Time (R1) and Tailing Factor (R2) [2].

The table below outlines the optimized chromatographic conditions derived from the BBD study.

Parameter	Optimized Condition
Column	Waters BEH C18 (2.1 × 50 mm, 1.7 μm)
Detection Wavelength	246 nm
Mobile Phase	0.1% Formic Acid Buffer (pH 3) : Acetonitrile (50:50, v/v)
Flow Rate	0.25 mL/min
Injection Volume	4 μL
Run Time	4 min
Retention Time of Alpelisib	~1.49 min [2]

4. Statistical Analysis and Model Validation The experimental data from the BBD runs are analyzed to generate a statistical model.

- **ANOVA and Regression Analysis:** The Analysis of Variance (ANOVA) table is used to assess the significance of each factor. A **p-value less than 0.05** typically indicates a significant model term. Key statistics like **R²**, **adjusted R²**, and **predicted R²** are evaluated to check the model's goodness of fit and predictive ability [3].
- **Establishing Design Space:** A design space is defined as the multidimensional region where variations in CMPs do not critically impact the CAAs, ensuring method robustness [2].

5. Final Method Validation The optimized method was validated as per ICH guidelines and demonstrated satisfactory performance.

Validation Parameter	Result
Linearity Range	10 - 50 μg/mL
Correlation Coefficient (R ²)	0.9955
Accuracy (% Mean Recovery)	99.25%

Validation Parameter	Result
Inter-day Precision (% RSD)	0.3
Intra-day Precision (% RSD)	0.1 [2]

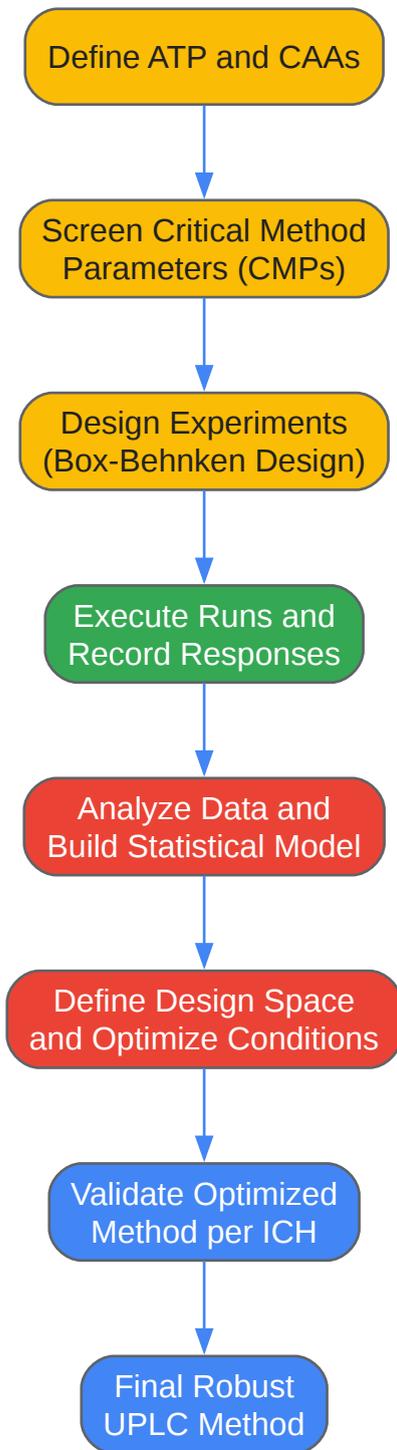
The method was also proven to be stability-indicating by successfully resolving **alpelisib** from its degradation products formed under forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) [2].

Detailed Experimental Protocol

Materials

- **API & Tablet:** **Alpelisib** reference standard (purity 98-100%); Piqray 150 mg tablets.
- **Chemicals:** UPLC-grade Acetonitrile and Water; Formic Acid; Sodium Hydroxide.
- **Equipment:** UPLC system with PDA detector (e.g., Waters Acquity), controlled by Empower 3.0 or similar software.

Protocol Workflow The following diagram illustrates the overall experimental workflow, from screening to the final validated method.



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Step-by-Step Procedures

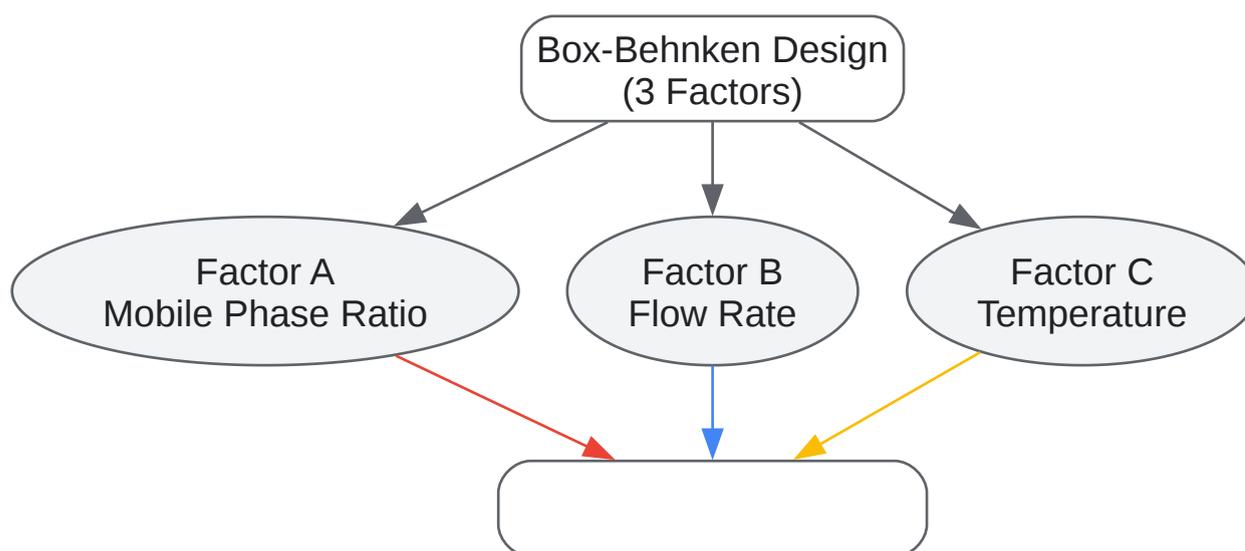
1. Preparation of Solutions

- **0.1% Formic Acid Buffer (pH 3):** Transfer 1 mL of formic acid into a 1000 mL volumetric flask, add UPLC-grade water to volume. Adjust pH to 3.0 using 0.1 N sodium hydroxide. Degas sonically and filter through a 0.45 μ m PVDF filter.
- **Mobile Phase:** Combine the prepared 0.1% formic acid buffer and UPLC-grade acetonitrile in a 50:50 (v/v) ratio. Degas and filter.
- **Diluent:** Use a mixture of Acetonitrile and Water in an 80:20 (v/v) ratio.
- **Standard Stock Solution (1 mg/mL):** Accurately weigh and transfer 10 mg of **alpelisib** API into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.
- **Standard Solution (0.03 mg/mL):** Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.
- **Sample Solution from Tablet:** Weigh and powder 10 tablets. Transfer an amount of powder equivalent to 10 mg of **alpelisib** to a 10 mL volumetric flask. Add about 5 mL of diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 μ m PVDF syringe filter. Further dilute 0.3 mL of this filtrate to 10 mL with diluent [2].

2. Instrumental Execution

- Set the chromatographic conditions as per the optimized parameters listed in the table above.
- Inject the standard and sample solutions (4 μ L) and record the chromatograms. The retention time for **alpelisib** should be approximately 1.49 minutes [2].

3. Design and Analysis with Box-Behnken The structure of a three-factor Box-Behnken Design, as used in this context, is visualized below. It shows how factors are varied to model quadratic relationships.



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- **Experimental Design:** Using statistical software, set up a BBD with the three factors (A, B, C), each at low (-1) and high (+1) levels. This typically generates 17 experimental runs.
- **Data Analysis:** Input the recorded responses (retention time, tailing factor) for all runs into the software. Perform multiple regression analysis to fit a quadratic model. Examine the ANOVA output to identify significant model terms ($p < 0.05$) and check R^2 values. Use contour plots and 3D surface plots to visualize the relationship between factors and responses [2] [3].

Discussion and Conclusion

This AQbD-based protocol offers a more robust and systematic alternative to traditional univariate method development. The Box-Behnken Design allowed for efficient optimization with fewer runs, and the resulting UPLC method is rapid, sensitive, and stability-indicating. The high degree of accuracy and precision makes it suitable for routine quality control analysis of **alpelisib** in pharmaceutical formulations and for supporting further pharmacokinetic and clinical studies [2].

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